Benzyl 4-bromo-2-fluorophenethylcarbamate
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Overview
Description
Benzyl 4-bromo-2-fluorophenethylcarbamate is an organic compound with the molecular formula C16H15BrFNO2. It is a derivative of carbamate, featuring a benzyl group attached to a 4-bromo-2-fluorophenethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-bromo-2-fluorophenethylcarbamate typically involves the reaction of 4-bromo-2-fluoroaniline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-bromo-2-fluorophenethylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation and reduction: Products vary depending on the specific reaction but may include hydroxylated or dehalogenated derivatives.
Scientific Research Applications
Benzyl 4-bromo-2-fluorophenethylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-2-fluorophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl 4-bromo-2-fluorophenethylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the phenethyl moiety enhances its reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C16H15BrFNO2 |
---|---|
Molecular Weight |
352.20 g/mol |
IUPAC Name |
benzyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H15BrFNO2/c17-14-7-6-13(15(18)10-14)8-9-19-16(20)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
InChI Key |
YZCJAGXXKAHPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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